molecular formula C8H15NO4S B13536800 Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)glycinate

Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)glycinate

Cat. No.: B13536800
M. Wt: 221.28 g/mol
InChI Key: WVQJMGCIEWVBFW-UHFFFAOYSA-N
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Description

Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)glycinate is a glycine-derived ester featuring a sulfone-containing tetrahydrothiophene ring. The sulfone moiety in its structure likely enhances polarity and stability compared to non-oxidized sulfur analogs, influencing reactivity and biological interactions.

Properties

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

ethyl 2-[(1,1-dioxothiolan-3-yl)amino]acetate

InChI

InChI=1S/C8H15NO4S/c1-2-13-8(10)5-9-7-3-4-14(11,12)6-7/h7,9H,2-6H2,1H3

InChI Key

WVQJMGCIEWVBFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1CCS(=O)(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)glycinate typically involves the reaction of tetrahydrothiophene with an oxidizing agent to introduce the sulfone group, followed by the esterification of glycine with ethanol . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high efficiency and cost-effectiveness. These methods often include continuous flow reactors and automated systems to maintain consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)glycinate undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to remove the sulfone group.

    Substitution: The ethyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher sulfone derivatives, while reduction can produce thiol derivatives .

Scientific Research Applications

Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)glycinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)glycinate involves its interaction with specific molecular targets and pathways. The sulfone group and ethyl ester moiety play crucial roles in its reactivity and binding affinity. The compound may act as an activator or inhibitor of certain enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Structural and Functional Variations

  • Sulfone vs. Thioether/Sulfonamide Groups: The 1,1-dioxidotetrahydrothiophene moiety in the target compound introduces a sulfone group, which is more polar and oxidation-resistant than thioether-containing analogs like ethyl N-[bis(methylthio)methylene]glycinate .
  • Fluorinated Derivatives: Perfluorinated ethyl glycinates (e.g., ethyl N-ethyl-N-[(tridecafluorohexyl)sulfonyl]glycinate) exhibit extreme hydrophobicity and chemical inertness, making them suitable for surfactant or material science applications . These contrast sharply with the target compound’s non-fluorinated structure.
  • Aryl Substituents : Ethyl-N-(4-chlorophenyl)glycinate and related aryl derivatives demonstrate how electron-withdrawing groups (e.g., Cl, F) influence reactivity and biological activity. For instance, chloro-substituted derivatives may enhance antimicrobial properties, though specific data are lacking in the evidence .

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